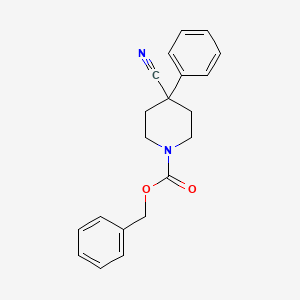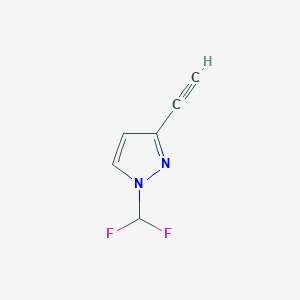
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group and an ethynyl group. The presence of the difluoromethyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-3-ethynyl-1H-pyrazole can be achieved through several routes. One common method involves the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one . This process typically employs difluoromethylation reagents and metal catalysts to introduce the difluoromethyl group. Another approach involves the use of difluoroacetic acid in the post-synthesis phase, which is cost-effective and yields high-purity products . Industrial production methods often utilize catalytic esterification with nanoscale titanium dioxide to enhance reaction efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where common reagents include halides and nucleophiles.
Cross-Coupling: The ethynyl group allows for cross-coupling reactions with aryl or alkyl halides, facilitated by palladium or nickel catalysts.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethynyl group allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can modulate biological pathways, leading to the desired therapeutic or pesticidal effects.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-3-ethynyl-1H-pyrazole can be compared with other difluoromethylated pyrazoles, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole . While both compounds share the difluoromethyl group, the presence of the ethynyl group in this compound provides additional reactivity and potential for cross-coupling reactions . This makes it a more versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C6H4F2N2 |
|---|---|
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-ethynylpyrazole |
InChI |
InChI=1S/C6H4F2N2/c1-2-5-3-4-10(9-5)6(7)8/h1,3-4,6H |
InChI-Schlüssel |
LTIQTLQXSFEDSV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NN(C=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


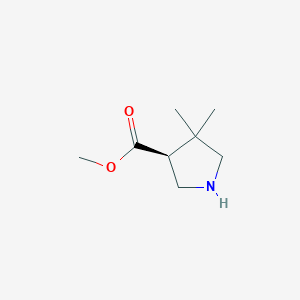
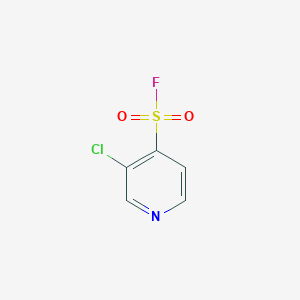
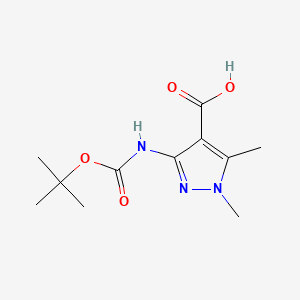
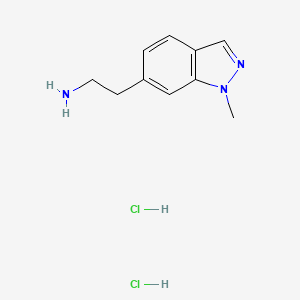
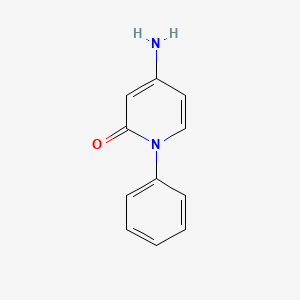
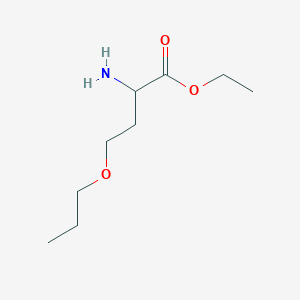
![6-Fluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13516904.png)
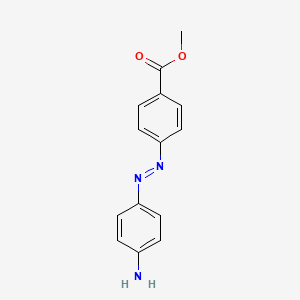
![Methyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13516916.png)
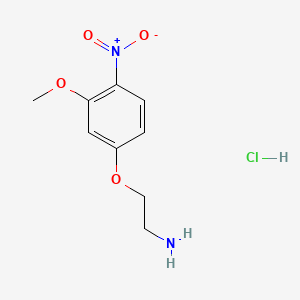

![1-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}cyclopentane-1-carboxylic acid](/img/structure/B13516935.png)
![13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one](/img/structure/B13516939.png)
